1-(2,3-Dimethoxyphenyl)-2-nitropropene
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Overview
Description
1-(2,3-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene typically involves the condensation of 2,3-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, followed by purification techniques such as distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Reduction: 1-(2,3-Dimethoxyphenyl)-2-aminopropane.
Oxidation: 1-(2,3-Dimethoxyphenyl)-2-nitroethanol.
Substitution: Various alkylated derivatives depending on the substituent used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic properties, particularly in pain management.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-nitropropene involves its interaction with various molecular targets and pathways:
Peripheral Antinociceptive Activity: Associated with the attenuation of nitric oxide production and the release of pro-inflammatory mediators.
Central Antinociceptive Activity: Involves inhibition of capsaicin-sensitive fibers and the glutamatergic system, independent of the opioidergic system.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
2,3-Dimethoxybenzyl alcohol: Shares the dimethoxyphenyl moiety but differs in its functional groups and reactivity.
Chalcones: Compounds with a similar phenyl structure but different functional groups and applications.
Uniqueness: this compound is unique due to its combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3/b8-7+ |
InChI Key |
MMLNTSKEWFKJQF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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